molecular formula C10H11ClFNO2 B2793482 (1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride CAS No. 2490314-23-1

(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride

Cat. No. B2793482
CAS RN: 2490314-23-1
M. Wt: 231.65
InChI Key: JQUQREDVYBIZGK-SBSPUUFOSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of a compound like “(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride” would typically involve techniques such as spectroscopic analysis , cryo-electron microscopy , and time-resolved ultraviolet photodissociation mass spectrometry .


Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of differential equations in chemical kinetics mathematical modeling . The combustion kinetics of similar compounds have been studied using various methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be analyzed using various methods. These may include studying its density, boiling point, melting point, and other properties . The influence of temperature on the properties of similar compounds has also been studied .

Safety and Hazards

The safety and hazards associated with a compound like “(1R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride” would typically be determined through rigorous testing and analysis. Regulations such as the Clean Water Act Methods Update Rule for the Analysis of Effluent and the Hazardous Materials Notice of Applications for Modification to Special Permits provide guidelines for such analyses.

properties

IUPAC Name

(1R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUQREDVYBIZGK-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=C1C=C(C=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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